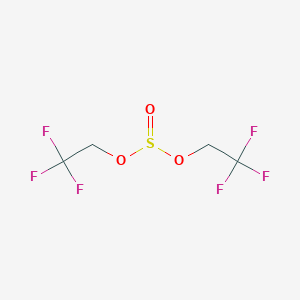

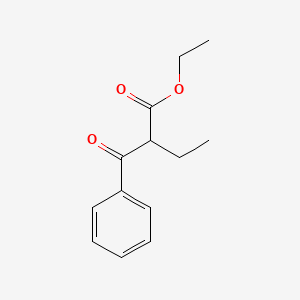

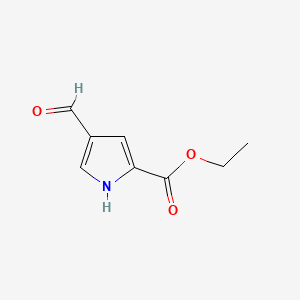

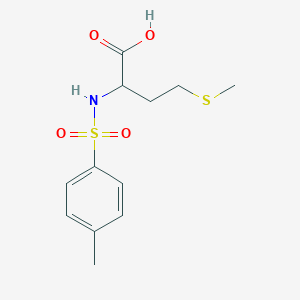

2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

カタログ番号:

B1330636

CAS番号:

4703-33-7

分子量:

303.4 g/mol

InChIキー:

WURIPAYKVUIDHJ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid (MBSB) is a synthetic compound that has been studied for its potential applications in scientific research. MBSB has been shown to have various biochemical and physiological effects, which makes it an attractive option for use in lab experiments. In

科学的研究の応用

Synthesis and Intermediate Applications

- Synthesis Approaches : D. Lomov (2019) developed two alternative approaches for the synthesis of a similar compound, 2-methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. These approaches provide process-oriented methods that can potentially be applied to the synthesis of related compounds like 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid (D. Lomov, 2019).

Chemical Reactions and Properties

- Sulfonation Techniques : H. Fan (1990) highlighted the use of sulfonation for removing undesired isomers in the synthesis of pharmaceutical intermediates, which suggests that techniques involving sulfonation could be relevant for the manipulation of this compound (H. Fan, 1990).

- Copolymerization Studies : Y. Şahin, K. Pekmez, and A. Yildiz (2002) investigated the effects of aminobenzenesulfonic acids on the electropreparation and properties of polyaniline, indicating that similar acids could be studied for their copolymerization potential and electrochemical properties (Y. Şahin et al., 2002).

Catalytic and Synthetic Applications

- Catalytic Applications in Alcohol Oxidation : S. Hazra et al. (2015) explored the use of sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation, suggesting a potential area of application for related sulfonic acids in catalysis (S. Hazra et al., 2015).

- Photodecomposition Studies : C. Chignell et al. (1980) examined the photodecomposition of sulfanilamide and related compounds, indicating that studies of the photodecomposition of similar sulfonic acid compounds could be relevant (C. Chignell et al., 1980).

Desulfurization Processes

- Desulfurization in Diesel Fuel : Hongshuai Gao et al. (2010) demonstrated the use of Bronsted acidic ionic liquids for the desulfurization of diesel, which could be applicable for exploring the desulfurization potential of related sulfonic acids (Hongshuai Gao et al., 2010).

Safety and Hazards

特性

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURIPAYKVUIDHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4703-33-7 |

Source

|

| Record name | 4703-33-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

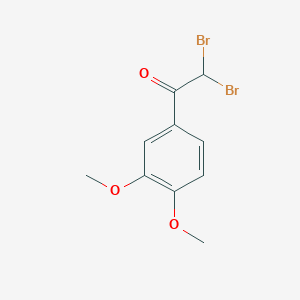

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B1330553

CAS No.: 63987-72-4

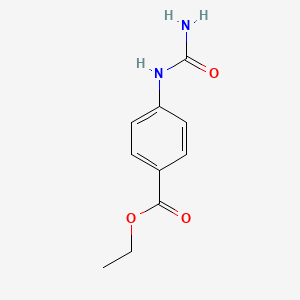

4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}eth...

Cat. No.: B1330554

CAS No.: 56187-04-3

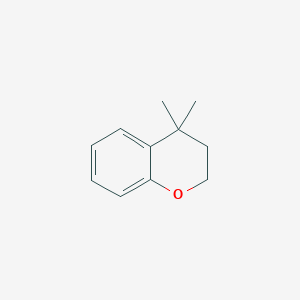

4,4-Dimethylchroman

Cat. No.: B1330555

CAS No.: 40614-27-5

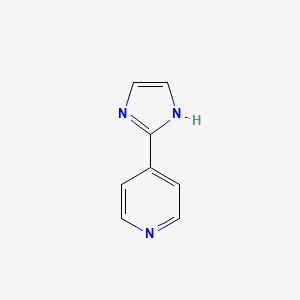

4-(1H-imidazol-2-yl)pyridine

Cat. No.: B1330558

CAS No.: 21202-42-6

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)

![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)